3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N6O2/c1-14-9-11-16(12-10-14)18-13-19(26(28,29)30)35-23(31-18)20(27)22(33-35)24(37)32-21-15(2)34(3)36(25(21)38)17-7-5-4-6-8-17/h4-12,18-19,31H,13H2,1-3H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBPUNCFAAFPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Cl)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417457 | |
| Record name | BAS 01841734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-67-1 | |
| Record name | BAS 01841734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Structure and Properties
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of chloro, trifluoromethyl, and carboxamide groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity Studies : The compound has been tested against various cancer cell lines. Notably, it exhibited significant cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The reported IC50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268 .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for regulating cell division and has implications in cancer progression .
- Induction of Apoptosis : Studies indicated that the compound induces apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.
- Autophagy Induction : Certain derivatives have been noted to promote autophagy in A549 cell lines without inducing apoptosis, suggesting a complex role in cellular homeostasis and stress response .
Case Studies
Several case studies have documented the efficacy of related pyrazole compounds in clinical settings:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Chloro vs. Bromo Substituents: Brominated analogues (e.g., ) exhibit higher molecular weights and stronger halogen bonding, which may improve target binding affinity but increase synthetic complexity.
Aromatic Substituents: The 4-methylphenyl group (target compound) provides moderate steric hindrance compared to 3,4-dimethoxyphenyl (), which improves solubility but may reduce membrane permeability. Phenoxy-tetrafluoropropoxy chains () enhance solubility via fluorophilic interactions but introduce synthetic challenges.
Q & A
Q. What are the optimal synthetic routes for achieving high-purity yields of this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazoles with activated carbonyl intermediates. Key steps include refluxing in pyridine or ethanol, followed by purification via recrystallization (e.g., from dioxane or ethanol). Yield optimization (60–70%) requires precise control of reaction time, temperature, and stoichiometric ratios of precursors like 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine and chloro-substituted pyrimidine intermediates. Characterization via IR, / NMR, and MS ensures structural fidelity .
Q. How can researchers confirm the structural conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D molecular geometry. For example, related pyrazolo[1,5-a]pyrimidine derivatives were analyzed at 293 K with -factors < 0.06, confirming bond angles and substituent orientations . Complementary techniques include / NMR to verify proton environments (e.g., trifluoromethyl splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What strategies address solubility challenges during in vitro assays?
Solubility in polar aprotic solvents (e.g., DMSO) is limited due to hydrophobic substituents (trifluoromethyl, tetrahydropyrimidine). Co-solvent systems (e.g., DMSO:water gradients) or micellar encapsulation improve bioavailability. Preclinical formulations often use chloroform or methanol for initial dissolution, followed by dilution in aqueous buffers .
Advanced Research Questions
Q. How can computational methods streamline reaction pathway optimization?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict viable synthetic routes. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing trial-and-error cycles. Machine learning models trained on reaction databases (e.g., substituent effects on cyclization efficiency) further refine conditions .
Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?
SAR studies require synthesizing analogs with systematic substitutions (e.g., varying phenyl or trifluoromethyl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) identify critical pharmacophores. For example, replacing 4-methylphenyl with p-tolylazo groups in analogs altered binding affinity to kinase targets by 30% .
Q. How do researchers evaluate pharmacokinetic (PK) properties of this compound?
SwissADME predicts key PK parameters:
- Lipophilicity (LogP): ~3.5 (moderate, suitable for blood-brain barrier penetration).
- Solubility (LogS): -4.2 (requires formulation optimization).
- Drug-likeness: Adherence to Lipinski’s rules (MW < 500, H-bond donors < 5). Experimental validation via HPLC-MS quantifies metabolic stability in liver microsomes .
Q. What experimental designs assess enzyme inhibition mechanisms?
Kinase inhibition assays (e.g., EGFR or BRAF) use fluorescence-based substrates to measure IC values. For example, related pyrazolo[1,5-a]pyrimidines showed IC = 0.8–1.2 µM against cancer cell lines. Surface plasmon resonance (SPR) quantifies binding kinetics (/) to validate allosteric vs. competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
